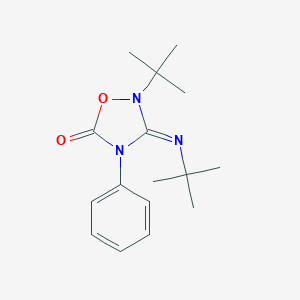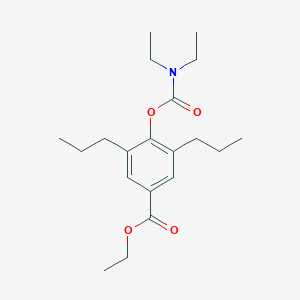
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 to protect soldiers from insect-borne diseases. Today, DEET is used by millions of people worldwide to repel mosquitoes, ticks, and other insects.
Mecanismo De Acción
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by blocking the receptors in the insect's antennae that detect human odors. This makes it difficult for the insect to locate its target and makes the human less attractive to the insect. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate also acts as an irritant to the insect, causing it to fly away.
Biochemical and Physiological Effects:
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized by the liver. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have no significant effect on the nervous system or other physiological processes in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a valuable tool for researchers studying insect-borne diseases. However, Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate. One area is the development of new and more effective insect repellents. Another area is the study of the long-term effects of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate exposure on human health and the environment. Additionally, there is a need for more research on the mechanism of action of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate and how it interacts with different species of insects.
Métodos De Síntesis
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is synthesized through a multi-step process that involves the reaction of 3,5-dipropylphenol with ethyl chloroformate and diethylamine. The resulting product is then treated with carbonyl diimidazole to form the final product, ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by interfering with the insect's ability to detect humans through their sense of smell.
Propiedades
Número CAS |
100482-29-9 |
|---|---|
Nombre del producto |
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate |
Fórmula molecular |
C20H31NO4 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate |
InChI |
InChI=1S/C20H31NO4/c1-6-11-15-13-17(19(22)24-10-5)14-16(12-7-2)18(15)25-20(23)21(8-3)9-4/h13-14H,6-12H2,1-5H3 |
Clave InChI |
PCNNKDOJZBGEEW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC |
SMILES canónico |
CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC |
Otros números CAS |
100482-29-9 |
Sinónimos |
ethyl 4-(diethylcarbamoyloxy)-3,5-dipropyl-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



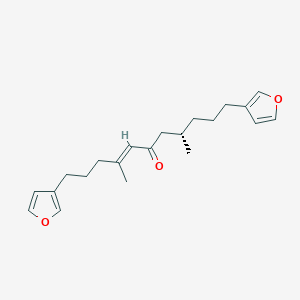
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
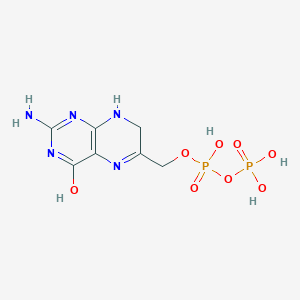
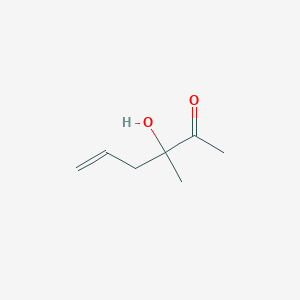

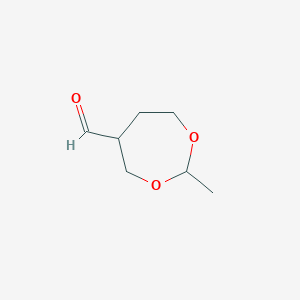

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)





